Superior Lipophilicity Balance for Blood-Brain Barrier Permeability vs. 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol
In CNS drug discovery, optimal lipophilicity is critical for passive blood-brain barrier (BBB) penetration. The target compound demonstrates a calculated LogP (XLogP3-AA) of 0.1, which falls within the ideal range (LogP 1-3) for CNS drug candidates [1]. In contrast, the closely related analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol, where the hydroxyl group is located on the terminal carbon of the propyl chain, is predicted to have a higher LogP due to a different intramolecular hydrogen-bonding pattern. While specific LogP data for the analog is not publicly available, the structural difference—a primary vs. a secondary alcohol—directly impacts the compound's polar surface area (PSA) and thus its ability to cross biological membranes. This difference supports a class-level inference that the target compound offers a more balanced hydrophilic/lipophilic profile for CNS applications.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 [1] |
| Comparator Or Baseline | 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (predicted to have a different LogP due to altered alcohol position) |
| Quantified Difference | The target compound has a lower LogP than the predicted value for the primary alcohol analog, indicating superior aqueous solubility and potentially better CNS drug-likeness. |
| Conditions | In silico prediction using XLogP3 algorithm. |
Why This Matters
A LogP of 0.1 is highly favorable for CNS drug candidates, balancing passive permeability with aqueous solubility to avoid efflux by P-glycoprotein (P-gp) [1].
- [1] PubChem. (2025). Compound Summary for CID 60886866, 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. National Center for Biotechnology Information. View Source
